1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine
CAS No.: 1146086-01-2
Cat. No.: VC12017334
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146086-01-2 |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.37 g/mol |
| IUPAC Name | tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14) |
| Standard InChI Key | VNWLZFBHJWBKQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Features
1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine is characterized by a pyrrolidine ring substituted at the 3-position with a 2-amino-4-thiazolyl group and protected at the nitrogen atom by a Boc group. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic modifications . Key physicochemical properties and structural identifiers are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₂H₁₉N₃O₂S |
| Molecular Weight | 269.36 g/mol |
| Purity | ≥95% |
| CAS Registry Number | 1146086-01-2 |
| SMILES | O=C(N1CC(C2=CSC(N)=N2)CC1)OC(C)(C)C |
The thiazole ring contributes to the compound’s planar aromaticity, enabling π-π interactions with biological targets, while the Boc group provides steric protection and modulates electronic effects .
Synthesis and Manufacturing
Industrial-Scale Considerations
The patent CN102249971A highlights cost-effective strategies for pyrrolidine derivatives, emphasizing the use of industrial-grade reagents like toluene and triethylamine . Key optimizations for large-scale production might include:
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Solvent Selection: Dichloromethane or ethyl acetate for Boc protection due to their compatibility with moisture-sensitive reactions .
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Catalyst Efficiency: Triethylamine as a low-cost base for neutralizing HCl generated during Boc activation .
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Safety Protocols: DIBAL-H requires careful handling under inert atmospheres to prevent violent reactions with moisture .
Physicochemical Properties and Stability
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for the thiazole amine), C=O stretches (1680–1720 cm⁻¹ for the Boc group), and aromatic C=C vibrations (1450–1600 cm⁻¹) .
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NMR: The ¹H NMR spectrum would show a singlet for the Boc tert-butyl group (δ 1.4 ppm), multiplet signals for the pyrrolidine protons (δ 2.5–3.5 ppm), and a doublet for the thiazole C-H (δ 6.8 ppm) .
Applications in Drug Discovery
Antimicrobial Agents
The 2-amino-4-thiazolyl group is a hallmark of β-lactamase inhibitors and cephalosporin antibiotics. For example, ceftazidime incorporates a similar thiazole moiety to enhance bacterial cell wall penetration . 1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine could serve as a precursor for novel β-lactam adjuvants.
Kinase Inhibitors
Thiazole rings are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Drugs like dasatinib (Sprycel®) use thiazole derivatives to target Bcr-Abl tyrosine kinase . The Boc-protected pyrrolidine in this compound may enable modular derivatization for optimizing pharmacokinetic properties.
Peptidomimetics
The pyrrolidine scaffold mimics proline residues in peptides, facilitating the design of protease-resistant peptidomimetics. Boc protection allows selective deprotection during solid-phase peptide synthesis (SPPS) .
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